molecular formula C24H19N3O6 B14973828 benzyl 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate

benzyl 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetate

Cat. No.: B14973828
M. Wt: 445.4 g/mol
InChI Key: ARVIWOYKGAVRBS-UHFFFAOYSA-N
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Description

BENZYL 2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[3,2-D]PYRIMIDIN-1-YL}ACETATE is a complex organic compound that features a benzodioxole moiety fused with a pyridopyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[3,2-D]PYRIMIDIN-1-YL}ACETATE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Pyridopyrimidine Core: This involves the condensation of appropriate pyridine and pyrimidine derivatives under acidic or basic conditions.

    Coupling Reactions: The benzodioxole moiety is then coupled with the pyridopyrimidine core using a palladium-catalyzed cross-coupling reaction.

    Esterification: The final step involves the esterification of the intermediate product with benzyl acetate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling and esterification steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyridopyrimidine core, potentially yielding dihydropyridopyrimidine derivatives.

    Substitution: The benzyl group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridopyrimidine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

BENZYL 2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[3,2-D]PYRIMIDIN-1-YL}ACETATE has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of tubulin polymerization, which is crucial for cell division. By binding to the tubulin protein, it prevents the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BENZYL 2-{3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[3,2-D]PYRIMIDIN-1-YL}ACETATE is unique due to its specific combination of a benzodioxole moiety with a pyridopyrimidine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H19N3O6

Molecular Weight

445.4 g/mol

IUPAC Name

benzyl 2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetate

InChI

InChI=1S/C24H19N3O6/c28-21(31-14-16-5-2-1-3-6-16)13-26-18-7-4-10-25-22(18)23(29)27(24(26)30)12-17-8-9-19-20(11-17)33-15-32-19/h1-11H,12-15H2

InChI Key

ARVIWOYKGAVRBS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC(=O)OCC5=CC=CC=C5

Origin of Product

United States

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